ノルピタンチウム塩化物

概要

説明

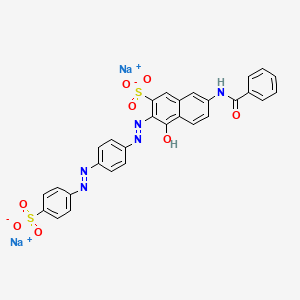

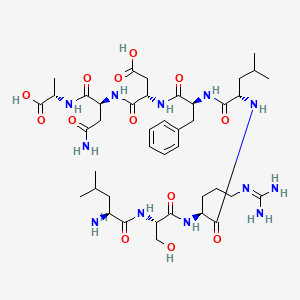

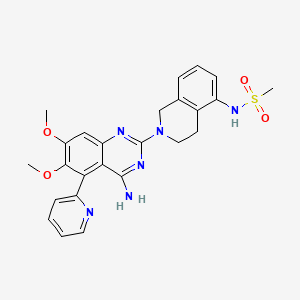

Nolpitantium chloride, also known as SR-140333, is a highly selective nonpeptide antagonist of the neurokinin-1 (NK1) receptor . It potently, selectively, and competitively inhibits substance P binding to NK1 receptors from various animal species, including humans .

Molecular Structure Analysis

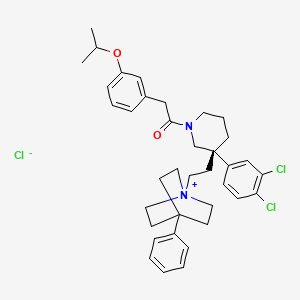

The molecular formula of Nolpitantium chloride is C37H45Cl3N2O2 . Its molecular weight is 656.1 g/mol . The InChIKey, a unique identifier for the compound, is NQHFSECYQAQZBN-LSYPWIJNSA-M .

Physical And Chemical Properties Analysis

Nolpitantium chloride is a small molecule with a molecular weight of 656.1 g/mol . More detailed physical and chemical properties are not available .

科学的研究の応用

タキキニン NK1 受容体拮抗薬

ノルピタンチウム塩化物、別名 SR140333 は、強力で選択的、競合的、非ペプチドのタキキニン NK1 受容体拮抗薬です 。これは、サブスタンス P、ニューロキニン A、ニューロキニン B などを含む、関連する神経ペプチドのファミリーであるタキキニンの作用を阻害できることを意味します。

神経学的研究

ノルピタンチウム塩化物は、痛覚刺激後のラット視床神経細胞の活性化を阻害することが示されています 。これは、特に痛み知覚と反応に関連する研究において、神経学的研究における潜在的な応用を示唆しています。

ニトロシル塩化物生成

ノルピタンチウム塩化物とは直接関連していませんが、同様の塩化物組成を持つ化合物であるニトロシル塩化物は、その生成、精製、および定量のための連続フロープロトコルで使用されてきました 。 このプロセスは、水性 NaNO2 と HCl の反応を含み、ニトロシル塩化物が生成され、その後有機相に抽出されます .

光ニトロソ化反応

上記のように生成されたニトロシル塩化物は、光ニトロソ化反応で使用されてきました 。 これは、シクロヘキサンからシクロヘキサノンオキシムを合成する重要な工業プロセスです .

アルケンのニトロソクロロ化

ニトロシル塩化物は、アルケンのニトロソクロロ化に使用されてきました 。 これは、1-クロロ-2-ニトロソ化合物を生成し、これは二量体化するか、またはα-クロロオキシムに転位することができます .

芳香族ジアゾニウム塩の生成

将来の方向性

作用機序

Target of Action

Nolpitantium chloride is a potent, selective, competitive, non-peptide antagonist . Its primary target is the tachykinin NK1 receptor . The NK1 receptor is a G-protein coupled receptor located in various tissues, including the central and peripheral nervous system. It plays a crucial role in mediating a variety of physiological and pathological processes, including pain perception, mood regulation, and immune response.

Mode of Action

Nolpitantium chloride interacts with its target, the NK1 receptor, in a competitive manner . It binds to the same site on the receptor as the natural ligand, substance P, thereby preventing substance P from exerting its effects . This results in the inhibition of the downstream signaling pathways that would normally be activated by substance P.

Biochemical Pathways

These pathways are involved in a variety of physiological processes, including pain perception, mood regulation, and immune response .

Result of Action

By blocking the activation of the NK1 receptor, Nolpitantium chloride prevents the physiological responses typically induced by substance P. This includes the modulation of pain perception, mood, and immune response . The exact molecular and cellular effects of Nolpitantium chloride’s action depend on the specific physiological context and the tissue in which the NK1 receptors are expressed.

特性

IUPAC Name |

1-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45Cl2N2O2.ClH/c1-28(2)43-32-11-6-8-29(24-32)25-35(42)40-19-7-14-37(27-40,31-12-13-33(38)34(39)26-31)18-23-41-20-15-36(16-21-41,17-22-41)30-9-4-3-5-10-30;/h3-6,8-13,24,26,28H,7,14-23,25,27H2,1-2H3;1H/q+1;/p-1/t36?,37-,41?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHFSECYQAQZBN-LSYPWIJNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCC[C@](C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60934670 | |

| Record name | 1-{2-[3-(3,4-Dichlorophenyl)-1-({3-[(propan-2-yl)oxy]phenyl}acetyl)piperidin-3-yl]ethyl}-4-phenyl-1-azabicyclo[2.2.2]octan-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153050-21-6 | |

| Record name | SR 140333 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153050216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nolpitantium chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16743 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-{2-[3-(3,4-Dichlorophenyl)-1-({3-[(propan-2-yl)oxy]phenyl}acetyl)piperidin-3-yl]ethyl}-4-phenyl-1-azabicyclo[2.2.2]octan-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOLPITANTIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22O6XI63E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。